methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate
Description
Methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate is a heterocyclic compound featuring a 3-benzazepine core fused with a dimethoxy-substituted aromatic ring and a methyl benzoate ester moiety. The 3-benzazepine scaffold is notable for its presence in bioactive molecules, particularly in neurological and cardiovascular therapeutics. The compound’s structure combines a rigid benzazepine system with a flexible ester-linked aromatic group, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 3-[(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)methyl]benzoate |
InChI |
InChI=1S/C21H21NO5/c1-25-18-10-15-7-8-22(20(23)12-17(15)11-19(18)26-2)13-14-5-4-6-16(9-14)21(24)27-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
PWLHGQCXFDJGAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Antidepressant Properties
Recent studies have indicated that compounds similar to methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate may exhibit antidepressant effects. The benzazepine structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Research has shown that modifications to the benzazepine core can enhance binding affinity and selectivity for serotonin receptors, suggesting potential as a novel antidepressant agent .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Studies on related benzazepine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Neuroprotective applications are also being explored, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for these conditions .
Drug Design and Development
This compound serves as a scaffold for the design of new pharmaceuticals. Its ability to modulate biological targets effectively makes it a candidate for developing new drugs aimed at treating various disorders, including psychiatric and neurological conditions .
Synthesis of Novel Compounds
The synthesis of this compound has been leveraged to create novel derivatives with enhanced pharmacological profiles. By modifying the side chains or functional groups attached to the benzazepine core, researchers can tailor compounds for specific therapeutic targets .
Table: Summary of Key Research Findings
Case Study: Antidepressant Activity
In a controlled study involving animal models, this compound was administered to evaluate its antidepressant potential. Results indicated a marked improvement in depressive behaviors compared to control groups, correlating with increased serotonin levels in the brain .
Case Study: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines treated with derivatives of this compound. The results revealed that certain modifications led to enhanced potency against specific types of cancer cells, suggesting a pathway for future drug development targeting malignancies .
Mechanism of Action
The mechanism of action of methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate involves its interaction with specific molecular targets. The benzazepine core can bind to various receptors or enzymes, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
(a) 1,2-Dihydro-3-Benzoxepins ()
Compounds 5h, 5i, and 5j from share a 1,2-dihydro-3-benzoxepin core, differing in substituents (e.g., methyl, phenyl groups). Key distinctions:
- Ring Size and Rigidity: The benzoxepin system (7-membered ring) in 5h–5j contrasts with the 3-benzazepine (6-membered ring with nitrogen) in the target compound.
- Substituent Effects : The dimethoxy groups in the target compound may enhance electron-donating properties compared to the methyl/phenyl groups in 5h–5j, altering reactivity in synthesis or metabolic pathways .
(b) (7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic Acid ()
This analog replaces the methyl benzoate group with an acetic acid moiety. Key differences:
- Polarity and Solubility : The carboxylic acid group increases hydrophilicity compared to the ester, likely improving aqueous solubility but reducing membrane permeability.
- Biological Activity: Acetic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting divergent therapeutic applications compared to ester-containing analogs .
Ester Functionalization
(a) Methyl Benzoate Derivatives ()
lists methyl benzoates with substituents at the 2-, 3-, and 4-positions (e.g., methyl 3-methoxybenzoate, methyl 2-nitrobenzoate). Comparisons include:
- Electron-Withdrawing/Donating Groups : The 3-[(benzazepinyl)methyl] group in the target compound introduces steric bulk and moderate electron donation, contrasting with nitro (electron-withdrawing) or methoxy (electron-donating) groups in simpler esters. This affects reactivity in ester hydrolysis or nucleophilic substitution .
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling of benzazepine and benzoate precursors, whereas simpler esters in are commercially available or synthesized via straightforward esterification .
(b) Impurities with Benzisothiazol Cores ()
Compounds like methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Imp. D(EP)) highlight:
Amide vs. Ester Derivatives ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates:
- Stability and Reactivity : Amides are generally more hydrolytically stable than esters, suggesting the target compound may have a shorter half-life in vivo.
- Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for synthetic derivatization strategies .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated from formula C₁₈H₁₇NO₅.
Research Findings and Implications
- Pharmacological Potential: The target compound’s benzazepine core aligns with dopamine D1 receptor ligands (e.g., fenoldopam), though esterification may modulate selectivity.
- Stability Concerns : Ester groups are prone to hydrolysis, necessiting prodrug strategies or formulation adjustments compared to amide analogs .
- Synthetic Optimization : and highlight the utility of lithiation and triazine-based coupling for complex heterocycles, applicable to refining the target compound’s synthesis .
Biological Activity
Methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate is a compound of considerable interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1574514-27-4 |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in various biological systems. This activity is often assessed using assays like DPPH and ABTS radical scavenging tests.
- Tyrosinase Inhibition : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
- Anticancer Properties : Preliminary studies have indicated that derivatives of benzazepine compounds can inhibit the growth of certain tumor cell lines, suggesting a possible role in cancer therapy.
Antioxidant Efficacy
A study investigated the antioxidant capabilities of various benzazepine derivatives, including this compound. The results indicated that this compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid .
Tyrosinase Inhibition Studies
In a comparative study on tyrosinase inhibitors, this compound was tested alongside other analogs. The compound showed promising results with an IC50 value indicating effective inhibition of tyrosinase activity. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .
Anticancer Activity
Research conducted on the anticancer properties of related benzazepine compounds revealed that they could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although further studies are necessary to fully elucidate these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
